molecular formula C8H8F3N3 B1454452 2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile CAS No. 1260659-32-2

2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile

Cat. No. B1454452
M. Wt: 203.16 g/mol
InChI Key: JCSLDLDVHAWASM-UHFFFAOYSA-N
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Description

The chemical compound ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, such as drug discovery, materials synthesis, and organic chemistry investigations1.



Synthesis Analysis

Unfortunately, specific synthesis methods for ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ were not found in the search results. However, pyrazole derivatives, which this compound is a part of, are known to be synthesized through various methods2. For instance, one method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine2.



Molecular Structure Analysis

The molecular structure of ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ was not explicitly found in the search results. However, pyrazole derivatives, which this compound is a part of, are known to have a five-membered heterocyclic ring with two adjacent nitrogen atoms2.



Chemical Reactions Analysis

Specific chemical reactions involving ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ were not found in the search results. However, pyrazole derivatives are known to undergo various chemical reactions2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ were not found in the search results. However, pyrazole derivatives are known to act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups2.


Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

Research into 2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile and related compounds has been focused on the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry and materials science. For example, the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety involves compounds with structural similarities, highlighting the versatility of pyrazole derivatives in constructing complex heterocyclic systems with potential biological activities (Abdelhamid & Afifi, 2010). Moreover, facile one-pot syntheses have been developed for new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, demonstrating the reactivity of such compounds and their utility in synthesizing novel heterocyclic compounds with possible pharmacological applications (Latif, Rady, & Döupp, 2003).

Green Chemistry and Synthesis Approaches

The development of environmentally friendly synthetic approaches is another area of interest. For instance, green one-pot solvent-free synthesis methods have been employed for creating pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the commitment to more sustainable and less hazardous chemical synthesis processes (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Novel Heterocyclizations

Innovative pathways to synthesize highly functionalized heterocyclic compounds have been explored. For example, selective instability of the trifluoromethyl group linked to carbon has been leveraged as a prerequisite for new heterocyclizations, resulting in compounds like pyrazoles and 1H-pyrazolo[3,4-d]pyridazinones, which could have various applications, including as pharmaceutical intermediates (Pilgram & Skiles, 1988).

Antimicrobial Activity

Some derivatives of pyrazole compounds have been studied for their antimicrobial activity. Synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and their evaluation as antimicrobial agents show the potential of these compounds in combating microbial infections (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Fluorescence and Biological Applications

The unique reactivity of compounds related to 2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile has been exploited for synthesizing novel fluorescent molecules. For instance, trifluoromethylated pyrazolo[1,5-a]pyrimidine has been identified as a new fluorescent molecule with potential for various biological applications due to its binding sites and strong fluorescence intensity (Wu et al., 2006).

Safety And Hazards

Specific safety and hazard information for ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ was not found in the search results. However, it’s important to handle all chemical compounds with care and follow safety guidelines.


properties

IUPAC Name

2-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-2-14-6(3-4-12)5-7(13-14)8(9,10)11/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSLDLDVHAWASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202198
Record name 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile

CAS RN

1260659-32-2
Record name 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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